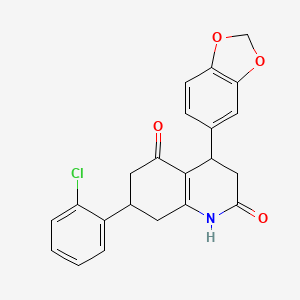

![molecular formula C16H16N4O2S2 B5546802 5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)

5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. For instance, the synthesis of related triazole compounds involves the reaction of amino-triazole thiones with aldehydes to form Schiff bases, which are then further modified to achieve various substituents on the triazole ring (Xu et al., 2006). Another approach involves the acylation of triazole derivatives with acyl chlorides to introduce different functional groups (L. Labanauskas et al., 2001).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing the arrangement of atoms within the molecule and the spatial configuration of various substituents. For example, a related triazole compound exhibits a crystalline structure in the triclinic system, with specific dihedral angles between the triazole ring and the benzene ring, indicating the potential for diverse molecular interactions and steric effects (G. Sarala et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including condensation, acylation, and alkylation, to introduce or modify functional groups on the molecule. These reactions are fundamental in tailoring the compound's properties for specific applications. For instance, the synthesis of triazole compounds through the reaction with acyl chlorides or alkyl iodides demonstrates the versatility of these molecules in chemical transformations (L. Labanauskas et al., 2001).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline form, are crucial for their handling and application in various domains. These properties are influenced by the molecular structure and the nature of substituents on the triazole ring. Research on related triazole compounds provides insights into their physical characteristics, aiding in the development of compounds with desirable physical properties (I. Wawrzycka-Gorczyca & A. Siwek, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of triazole derivatives. These properties are explored through chemical reactions, spectroscopic analysis, and theoretical studies, providing a comprehensive understanding of the compound's behavior in chemical systems. For example, the study of Schiff bases derived from triazole compounds highlights their potential reactivity and application in synthesizing new molecules with desired chemical properties (K. Karrouchi et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A compound closely related to 5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol has been synthesized, demonstrating the versatility of triazole derivatives in chemical synthesis. This compound crystallizes in the triclinic system, showcasing complex supramolecular interactions which stabilize its crystal structure, hinting at potential applications in materials science and molecular engineering (Xu et al., 2006).

Electrochemical Behavior

The electrochemical study of thiotriazoles reveals insights into their redox behavior, important for understanding their role in electrochemical sensors, batteries, and corrosion inhibitors. This study provides foundational knowledge on the oxidation mechanisms of thiol compounds, potentially guiding the development of new materials for energy storage and conversion (L. Fotouhi et al., 2002).

Antimicrobial and Anti-inflammatory Activity

Research has synthesized derivatives showing anti-inflammatory activity, highlighting the pharmaceutical applications of triazole compounds. These findings suggest potential for developing new drugs based on the triazole scaffold for treating inflammation-related disorders (L. Labanauskas et al., 2001).

Corrosion Inhibition

A study on triazole-based Schiff bases examined their corrosion inhibitory effect on maraging steel in acid mixtures, demonstrating high efficiency. This research underscores the utility of triazole derivatives as corrosion inhibitors, crucial for protecting industrial materials (R. N. Mary et al., 2021).

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-10-4-6-12(24-10)9-17-20-15(18-19-16(20)23)11-5-7-13(21-2)14(8-11)22-3/h4-9H,1-3H3,(H,19,23)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSRTLYWHLCOHO-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethoxyphenyl)-4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)

![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)

![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)

![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)

![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)